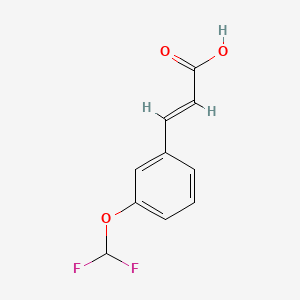

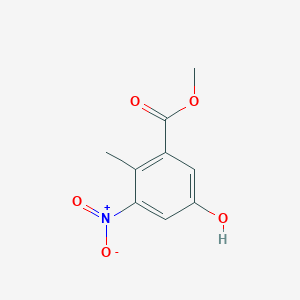

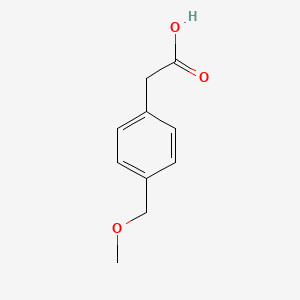

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Vue d'ensemble

Description

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a chemical compound that is part of a broader class of substances with potential applications in various industries, including pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds with nitro and methyl substitutions on the benzene ring are discussed, indicating the relevance of such substitutions in determining the chemical and physical properties of these molecules.

Synthesis Analysis

The synthesis of compounds related to methyl 5-hydroxy-2-methyl-3-nitrobenzoate often involves the introduction of nitro groups into the benzene ring, which can significantly affect the biological activity of the compounds. For instance, the introduction of nitro substituents in certain positions on the dibenzo[c,h][1,6]naphthyridin-6-one ring system has been shown to enhance topoisomerase-I targeting activity and cytotoxicity, which is crucial for antitumor activity . The synthesis of chloro-5-hydroxy-2-nitrobenzoic acid from 3-methyl-4-nitrophenol, a hydrolysate of the pesticide fenitrothion, demonstrates the potential environmental transformation of related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 5-hydroxy-2-methyl-3-nitrobenzoate is influenced by the presence of substituents on the benzene ring. For example, the crystal structure of methyl 5-nitro-2-methylbenzoate shows that the carboxylate group is twisted from the ring plane, which is a deviation from the planarity observed in the corresponding acid . This indicates that even small changes in the molecular structure, such as the addition of a methyl group, can significantly affect the overall conformation of the molecule.

Chemical Reactions Analysis

The presence of nitro groups in compounds related to methyl 5-hydroxy-2-methyl-3-nitrobenzoate can lead to various chemical reactions. For instance, nitro and amino substitutions in the A-ring of certain compounds have been shown to influence their biological activity . The hydrolysis of 2-methoxy-1-methylbenzimidazoles, which are structurally related to the compound , involves several reaction paths that vary with medium acidity . These reactions are important for understanding the stability and reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with nitro and methyl groups on the benzene ring are determined by their molecular structure and the nature of their substituents. The crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals hydrogen bonding and π-stacking interactions that link the molecules into infinite stacked sheets, which could influence the compound's solubility and melting point . The determination of 2-methyl-3-nitrobenzoic acid through gas chromatography after esterification with diazomethane indicates the importance of analytical methods in assessing the purity and concentration of such compounds .

Applications De Recherche Scientifique

Green Synthesis Processes

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate and its derivatives have been the subject of research focusing on more environmentally friendly and efficient synthesis processes. For instance, Mei et al. (2018) developed a green nitration process for synthesizing 5-methyl-2-nitrobenzoic acid, a related compound, demonstrating high selectivity and control in the reaction rate (Mei, Yao, Yu, & Yao, 2018).

Solubility and Molecular Interactions

Studies on the solubility and molecular interactions of derivatives of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate have been conducted to understand their behavior in different solvents. Hart et al. (2017) measured the solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents and calculated its Abraham model solute descriptors (Hart et al., 2017).

Crystal Structure Analysis

Research has also been directed towards understanding the crystal structure of these compounds. For instance, Fu, Li, & Simpson (2012) analyzed the non-covalent interactions in the crystal structure of Methyl 4-Hydroxy-3-Nitrobenzoate, providing insights into the molecular arrangement and interactions (Fu, Li, & Simpson, 2012).

Analytical and Chemical Studies

The compound and its derivatives have been used in various analytical and chemical studies. For example, Alder, Augenstein, & Rogerson (1978) developed a method for determining residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid in various samples, showcasing its utility in chemical analysis (Alder, Augenstein, & Rogerson, 1978).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-7(9(12)15-2)3-6(11)4-8(5)10(13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEBUJNUWWJENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629766 | |

| Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

CAS RN |

88132-51-8 | |

| Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

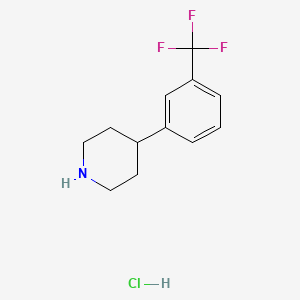

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)

![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)